molecular formula C25H24N2O7 B12210197 (4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione

(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione

Cat. No.: B12210197
M. Wt: 464.5 g/mol
InChI Key: BQFGPGVIETZJNH-XTQSDGFTSA-N
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Description

“5-(3-ethoxy-4-hydroxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one” is a complex organic compound that features multiple functional groups, including hydroxyl, ethoxy, benzoyl, and oxazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(3-ethoxy-4-hydroxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one” typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“5-(3-ethoxy-4-hydroxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one” can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The benzoyl group can be reduced to a hydroxyl group.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield corresponding ketones or aldehydes, while reduction of the benzoyl group may yield a hydroxyl group.

Scientific Research Applications

Chemistry

In chemistry, “5-(3-ethoxy-4-hydroxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one” can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may have potential as a pharmaceutical agent due to its structural complexity and the presence of bioactive functional groups. Research may focus on its potential as an anti-inflammatory, antioxidant, or antimicrobial agent.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of “5-(3-ethoxy-4-hydroxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one” would depend on its specific application. For example, if used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-ethoxy-4-hydroxyphenyl)-4-(4-methoxybenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one
  • 5-(3-methoxy-4-hydroxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The uniqueness of “5-(3-ethoxy-4-hydroxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one” lies in its specific combination of functional groups and their positions on the molecular structure. This unique arrangement can lead to distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C25H24N2O7

Molecular Weight

464.5 g/mol

IUPAC Name

(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H24N2O7/c1-4-32-17-9-6-15(7-10-17)23(29)21-22(16-8-11-18(28)19(13-16)33-5-2)27(25(31)24(21)30)20-12-14(3)34-26-20/h6-13,22,28-29H,4-5H2,1-3H3/b23-21+

InChI Key

BQFGPGVIETZJNH-XTQSDGFTSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC(=C(C=C4)O)OCC)/O

Canonical SMILES

CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC(=C(C=C4)O)OCC)O

Origin of Product

United States

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